molecular formula C19H21NO3S2 B2766510 Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 831209-70-2

Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2766510
M. Wt: 375.5
InChI Key: LHGKZZLYBNRSPT-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be modulated by introducing different functional groups at the C3-position . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Pharmacological Potential

Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its versatile chemical structure, allowing for the synthesis of various pharmacologically active derivatives. This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

One research avenue involves modifying the core structure to create derivatives with potential pharmacological activities. For example, derivatives have been synthesized for preliminary pharmacological studies, showcasing the compound's versatility as a precursor for drugs with various biological activities (Chapman et al., 1971). Additionally, the compound's reactivity towards different chemical reagents has been studied, leading to the creation of fused thiophene derivatives with high potential pharmaceutical uses (Mohareb et al., 2000).

Anticancer Research

In the context of anticancer research, derivatives of Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. A notable study discovered new apoptosis-inducing agents for breast cancer based on this compound, demonstrating significant in vitro and in vivo anticancer activity against MCF-7 breast cancer cells. These findings underscore the compound's potential as a foundation for developing novel anticancer therapeutics (Gad et al., 2020).

Antimicrobial and Anti-inflammatory Applications

Further research has explored the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, demonstrating significant antibacterial activity against various pathogenic strains. This highlights the potential of Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives in the development of new antimicrobial agents (Altundas et al., 2010). Additionally, compounds derived from this chemical scaffold have been investigated for their anti-rheumatic potential, with certain complexes showing significant antioxidant, analgesic, and anti-rheumatic effects in vivo, suggesting a promising area for the development of new treatments for rheumatic diseases (Sherif & Hosny, 2014).

Future Directions

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . They have recently emerged as an extremely attractive electron-withdrawing building block in organic electronics . In particular, thiophene derivatives bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells .

properties

IUPAC Name

ethyl 2-[(2-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-3-23-19(22)16-12-8-4-7-11-15(12)25-18(16)20-17(21)13-9-5-6-10-14(13)24-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKZZLYBNRSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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